molecular formula C14H12N2O3S B1638822 6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 900137-00-0

6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B1638822
CAS RN: 900137-00-0
M. Wt: 288.32 g/mol
InChI Key: GYFFBITYMQOGDI-UHFFFAOYSA-N
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Description

“6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound used for proteomics research . Its molecular formula is C14H12N2O3S .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . Its molecular weight is 315.39 .

Scientific Research Applications

Synthesis of Fused Pyridine-4-carboxylic Acids

A study by Volochnyuk et al. (2010) elaborates on generating a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This method allows for standard combinatorial transformations, indicating its utility in synthesizing complex organic molecules for various scientific and pharmaceutical applications Volochnyuk et al., 2010.

Cardioactivity Studies

Research by McKenna et al. (1988) examines the cardioactivity of isoxazolyldihydropyridines, related to 4-aryldihydropyridine calcium-channel blockers, indicating the potential therapeutic applications of compounds within this chemical class. The study provides insights into the structural factors influencing the biological activity of these compounds, including their potential as antihypertensive or antianginal agents McKenna et al., 1988.

One-Pot Synthesis of Isoxazole Derivatives

Guleli et al. (2019) describe an efficient method for synthesizing substituted isoxazolo[5,4-b]pyridine derivatives, showcasing the versatility of such compounds in chemical synthesis. The reaction employs catalytic amounts of p-toluenesulfonic acid or iodine, demonstrating the compound's utility in constructing complex heterocyclic structures Guleli et al., 2019.

Supramolecular Chemistry

A study by Fang et al. (2020) focuses on the supramolecular adducts of carboxylic acids and aminopyridines, illustrating the role of noncovalent interactions in forming high-dimensional structures. This research highlights the importance of isoxazolo[5,4-b]pyridines in studying supramolecular assemblies and their potential applications in material science Fang et al., 2020.

properties

IUPAC Name

6-(2,5-dimethylthiophen-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-6-4-9(8(3)20-6)11-5-10(14(17)18)12-7(2)16-19-13(12)15-11/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFBITYMQOGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

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